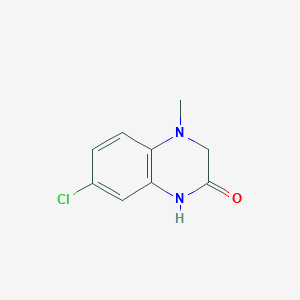

7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

描述

Positional Isomerism of Chloro and Methyl Substituents

The positional isomerism of chloro and methyl substituents in dihydroquinoxalinone systems presents a complex landscape of structural possibilities. The 7-chloro-4-methyl substitution pattern represents one specific arrangement among numerous possible isomeric forms. Comparative analysis with other positional isomers reveals the importance of substituent placement on molecular properties and biological activities.

Related positional isomers include 5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, which features the chlorine atom at position 5 rather than position 7. This alternative positioning creates distinct electronic and steric environments that can significantly affect chemical reactivity and biological interactions. The electronic effects of chlorine substitution vary considerably depending on its position relative to the nitrogen atoms and the carbonyl functionality.

The 6-chloro-3,4-dihydroquinoxalin-2(1H)-one isomer represents another important structural variant that lacks the methyl substitution at position 4. Comparison between methylated and non-methylated analogs provides insights into the specific contributions of the methyl group to overall molecular properties. The absence of the methyl group creates different steric and electronic environments that can influence conformational preferences and intermolecular interactions.

Studies of regioselective synthesis have demonstrated that different reaction conditions can favor the formation of specific positional isomers. The Anti and Syn regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones can be selectively prepared through careful control of reaction parameters, including the choice of additives and reaction conditions. These synthetic considerations highlight the importance of positional selectivity in accessing specific structural variants.

| Positional Isomer | Substitution Pattern | Key Structural Features |

|---|---|---|

| 7-Chloro-4-methyl | Cl at position 7, CH₃ at position 4 | Primary compound of interest |

| 5-Chloro-4-methyl | Cl at position 5, CH₃ at position 4 | Alternative chlorine positioning |

| 6-Chloro | Cl at position 6, no methyl | Lack of methyl substitution |

| 8-Chloro-4-methyl | Cl at position 8, CH₃ at position 4 | Meta positioning of chlorine |

Tautomeric Forms in Dihydroquinoxalinone Systems

Tautomeric equilibria in dihydroquinoxalinone systems represent a fundamental aspect of their structural chemistry. The most significant tautomeric interconversion involves the lactam-lactim equilibrium, where the compound can exist in either the amide form (lactam) or the enol form (lactim). This tautomeric behavior has been extensively studied in quinoxalinone derivatives and significantly influences their chemical and biological properties.

The lactam tautomer of this compound represents the predominant form under most conditions, characterized by the presence of the carbonyl group and the adjacent nitrogen-hydrogen bond. This tautomeric form exhibits specific spectroscopic properties, including characteristic fluorescence behavior with emission maxima that differ significantly from the lactim form. The lactam tautomer typically shows weaker fluorescence intensity compared to its lactim counterpart.

The lactim tautomer, while less abundant, plays a crucial role in various chemical processes and molecular recognition events. This form is characterized by the presence of an enol functionality and different hydrogen bonding patterns. The lactim form can exhibit enhanced fluorescence properties due to excited-state intramolecular proton transfer mechanisms, leading to larger Stokes shifts and more intense emission bands.

Environmental factors significantly influence the tautomeric equilibrium, with solvent polarity, temperature, and the presence of coordinating species affecting the relative populations of each tautomeric form. The presence of metal cations can promote lactim-to-lactam conversion, while certain anions can stabilize specific tautomeric forms through hydrogen bonding interactions. These environmental effects demonstrate the dynamic nature of the tautomeric equilibrium and its responsiveness to external conditions.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of related dihydroquinoxalinone compounds provide valuable insights into the solid-state structure and conformational preferences of this compound. While specific X-ray crystallographic data for this exact compound may be limited, structural studies of closely related analogs reveal important conformational characteristics that can be extrapolated to understand the three-dimensional architecture.

The pyrazinone ring in dihydroquinoxalinone systems typically adopts a non-planar conformation with significant deviation from planarity. Structural analysis of related compounds shows root-mean-square deviations of approximately 0.16 Å from the mean plane, with maximum deviations occurring at the nitrogen atom in position 4 and the adjacent carbon atom. These conformational characteristics arise from the sp³ hybridization at the saturated carbon centers and the resulting tetrahedral geometry.

Intermolecular interactions in the crystal lattice play a crucial role in determining the overall packing arrangement and solid-state properties. Hydrogen bonding patterns, particularly N-H···O interactions, are commonly observed in dihydroquinoxalinone crystal structures, leading to the formation of dimeric units and extended hydrogen-bonded networks. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the solid material.

The dihedral angles between different ring systems and substituent groups provide important information about conformational preferences. In related structures, dihedral angles between aromatic rings and the quinoxaline core typically range from 14° to 30°, indicating significant rotational freedom around connecting bonds. The specific positioning of chlorine and methyl substituents can influence these angular relationships through steric and electronic effects.

Hirshfeld surface analysis has been employed to quantify intermolecular interactions in related quinoxalinone structures. This analytical approach reveals that hydrogen-hydrogen contacts typically contribute 35-40% of the total surface interactions, while hydrogen-oxygen/oxygen-hydrogen contacts account for approximately 20-25% of the surface interactions. Halogen-hydrogen contacts from chlorine substituents provide additional stabilizing interactions that contribute 10-15% to the overall crystal packing.

| Structural Parameter | Typical Range | Structural Significance |

|---|---|---|

| Pyrazinone ring planarity deviation | 0.15-0.20 Å | Non-planar ring conformation |

| Dihedral angles (aromatic rings) | 14-30° | Rotational flexibility |

| Hydrogen-hydrogen contacts | 35-40% | Dominant packing interaction |

| Hydrogen-oxygen contacts | 20-25% | Secondary stabilization |

| Halogen-hydrogen contacts | 10-15% | Chlorine-specific interactions |

属性

IUPAC Name |

7-chloro-4-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCKGSDBRKNEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856967 | |

| Record name | 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375471-81-0 | |

| Record name | 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with a suitable keto compound, followed by cyclization under acidic conditions. Another approach involves the condensation of 7-chloro-4-methylquinoline with amines, followed by cyclization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions: 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of quinoxalinedione derivatives.

Reduction: Production of reduced quinoxaline derivatives.

Substitution: Generation of substituted quinoxaline derivatives.

科学研究应用

Biological Activities

Research indicates that 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibits significant antimicrobial and anticancer properties. The mechanisms of action are believed to involve interactions with specific molecular targets such as enzymes or receptors that modulate biological pathways relevant to disease processes.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial effectiveness of compounds within the quinoxaline family. For instance, related compounds have shown activity against various bacterial strains and fungi. The potential for this compound to act against pathogens suggests its utility in developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer effects, with studies highlighting its ability to inhibit tumor growth. Mechanistic studies suggest that it may affect cellular pathways involved in cancer proliferation .

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being explored for various therapeutic applications:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Potential development of new antibiotics targeting resistant strains. |

| Anticancer Drugs | Investigated as a lead compound for cancer treatment protocols. |

| Drug Development | Used in structure-activity relationship studies to optimize efficacy. |

Case Studies and Research Findings

- Antimicrobial Studies : A study assessed the antimicrobial activity of various quinoxaline derivatives, revealing that those similar to this compound demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Mechanisms : In vivo studies indicated that compounds related to this structure inhibited tumor growth by affecting cell cycle regulation and apoptosis pathways .

- Structure-Activity Relationship Studies : Research has focused on modifying substituents on the quinoxaline core to enhance bioactivity and reduce toxicity, providing insights into optimizing therapeutic profiles .

作用机制

The mechanism by which 7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells.

相似化合物的比较

The quinoxaline scaffold is a privileged structure in drug discovery. Below, we compare 7-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one with structurally related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Chlorine vs. Bromine: Bromine substitution (as in ) increases molecular weight (227.06 vs.

- Methyl at C4: The 4-methyl group in the target compound may stabilize the dihydroquinoxaline ring conformation, enhancing binding to biological targets like soluble guanylate cyclase (sGC) or JNK3 .

- Scaffold Complexity : Hybrid scaffolds (e.g., quinazolinyl or pyrido-pyrimidinyl substituents) exhibit broader antitumor activity but require more complex synthesis .

生物活性

7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C10H10ClN2O

- Molecular Weight : 210.66 g/mol

- Structure : The compound features a chlorine atom at the 7-position and a methyl group at the 4-position, which significantly influences its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds within the quinoxaline family have demonstrated efficacy against various bacterial strains. For instance, studies have shown that modifications in the substituents of quinoxaline derivatives can enhance their antibacterial properties .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have highlighted its ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanisms of Action : The anticancer effects are thought to involve interactions with molecular targets such as tubulin polymerization and topoisomerase II-DNA complexes, which are crucial for cancer cell division .

- Case Studies : One study reported that specific derivatives of quinoxaline inhibited colorectal cancer cell lines by targeting COX-2 and LDHA enzymes, which are implicated in cancer metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The following table summarizes findings from SAR studies:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Quinoxaline | Parent compound without substituents | Basic structure with minimal activity |

| 6-Chloroquinoxaline | Chlorine atom at position 6 | Enhanced reactivity but variable activity |

| 2,3-Dimethylquinoxaline | Two methyl groups at positions 2 and 3 | Increased lipophilicity and potential bioactivity |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Methoxy substitution at position 7 | Improved solubility and biological activity |

The unique substitution pattern of this compound plays a pivotal role in determining its chemical reactivity and biological activity compared to other quinoxaline derivatives .

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:

- Starting Material : Appropriate quinoxaline precursors.

- Reagents : Chlorinating agents and methylating agents.

- Reaction Conditions : Controlled temperature and solvent conditions to optimize yield.

Alternative methods may utilize different starting materials or reaction conditions to enhance purity and yield .

常见问题

Q. What are the key synthetic routes for 7-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how are reaction conditions optimized?

The compound is synthesized via cyclization of substituted quinoxaline precursors. A reported method involves reacting potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide with chlorinating agents under controlled conditions. Optimization includes adjusting reaction temperature (e.g., reflux in methanol/water) and stoichiometry of reagents to improve yield . Copper-catalyzed oxidative alkynylation of similar dihydroquinoxalinones demonstrates the use of CuI (10 mol%) and O₂ as an oxidant, achieving yields up to 65% .

Q. How is the structure of this compound confirmed spectroscopically?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for the methyl group (δ ~1.3–1.5 ppm) and the carbonyl (δ ~170–175 ppm) are critical. Aromatic protons in the quinoxaline ring appear as multiplet signals (δ 6.5–7.5 ppm) .

- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₀H₁₀ClN₂O requires m/z 209.0481) .

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .

Q. What safety precautions are required when handling this compound in the lab?

The compound is classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Key precautions include:

- Use of fume hoods, nitrile gloves, and safety goggles.

- Storage in airtight containers away from oxidizers.

- Emergency protocols for spills (neutralization with sodium bicarbonate) and exposure (immediate rinsing with water) .

Advanced Research Questions

Q. What mechanistic insights exist for copper-catalyzed functionalization of dihydroquinoxalinones?

In Cu-catalyzed alkynylation, the reaction proceeds via a radical pathway: CuI oxidizes terminal alkynes to generate acetylide radicals, which couple with the C3 position of the dihydroquinoxalinone. Oxygen acts as a terminal oxidant, regenerating the Cu catalyst. Computational studies suggest a single-electron transfer (SET) mechanism, supported by radical trapping experiments .

Q. How can structural modifications enhance the bioactivity of this scaffold?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at C7 increases metabolic stability.

- Ring fusion : Spirocyclic derivatives (e.g., 3-arylacylidene analogs) show improved binding affinity in antimalarial assays due to conformational rigidity .

- Hybridization : Combining the quinoxalinone core with fluorinated moieties (e.g., via HFIP-catalyzed Mannich reactions) enhances solubility and target selectivity .

Q. How are contradictions in synthetic yields resolved across different methods?

Conflicting yields (e.g., 33% vs. 65% for similar alkynylation reactions) are analyzed via:

- Electronic effects : Electron-deficient aryl groups slow radical coupling, reducing yields.

- Steric hindrance : Bulky substituents (e.g., 4-methoxyphenyl) hinder catalyst accessibility.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve Cu catalyst solubility and reaction homogeneity .

Q. What experimental designs are used to evaluate antitumor or antitubercular activity?

- In vitro assays : MTT assays against HeLa or MCF-7 cells (IC₅₀ determination).

- Antimycobacterial testing : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with rifampicin as a positive control .

- Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., Cl, CH₃, OCH₃) at C4 and C7 to correlate electronic properties with activity .

Methodological Tables

Table 1. Key Synthetic Methods and Yields

Table 2. Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.4 (s, 3H, CH₃), δ 6.8–7.2 (m, Ar-H) | |

| ¹³C NMR | δ 170.2 (C=O), δ 45.1 (CH₃) | |

| HRMS | [M+H]⁺ = 209.0481 (C₁₀H₁₀ClN₂O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。